N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Regioisomerism Structure–Activity Relationship Conformational Analysis

Problem: SAR campaigns often stall due to interchangeable regioisomers that don't elucidate stereoelectronic effects. N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride solves this by providing a structurally defined, non-interchangeable bis-pyrazole anchor point. Its 3-yl connectivity on the ethylpyrazole ring dictates a unique spatial trajectory for the secondary amine H-bond donor, distinct from the 4-yl isomer (InChI Key NFNJNGXLDHNKET-UHFFFAOYSA-N). - Unique Architecture: Methylene bridge links differentially substituted pyrazole rings for systematic SAR. - Assay-Ready Form: Hydrochloride salt ensures >50 mg/mL aqueous solubility. - Pharmacological Precedence: Elaborates the anti-inflammatory pyrazol-3-amine core from foundational Fisons patents (CA1305157C, US4803216).

Molecular Formula C11H18ClN5
Molecular Weight 255.75 g/mol
Cat. No. B12231775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNC2=C(C=NN2C)C.Cl
InChIInChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(14-16)8-12-11-9(2)7-13-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H
InChIKeyQZHPUUNIIDUPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine Hydrochloride: Structural Identity & Procurement Context


N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride (molecular formula C₁₁H₁₈ClN₅, molecular weight 255.75 g/mol) is a bis-pyrazole heterocyclic amine derivative featuring two pyrazole rings connected by a methylene (–CH₂–) bridge. One ring bears an N-ethyl substituent at the 1-position with the methylene bridge attached at the 3-position; the other ring carries 2,4-dimethyl substitution with the amine linkage at the 3-position. The compound is supplied as a hydrochloride salt, which protonates the secondary amine nitrogen, enhancing aqueous solubility and solid-state stability relative to the free base form . This compound falls within the broader class of pyrazol-3-amines, a scaffold for which anti-inflammatory pharmacological utility has been established in patent literature [1]. However, the compound's specific bis-pyrazole architecture with a methylene-linked, differentially substituted two-ring system distinguishes it from the mono-pyrazole 3-aminopyrazoles described in foundational anti-inflammatory patents [2].

N-[(1-Ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine Hydrochloride: Non-Substitutability with Generic Analogs


Within the bis-pyrazole screening-compound landscape, closely related analogs differing only in regioisomeric connectivity (3-yl vs. 4-yl attachment at the ethylpyrazole ring), methyl substitution pattern (2,4-dimethyl vs. 1,4-dimethyl vs. 2,5-dimethyl), or salt form (hydrochloride vs. free base) are not functionally interchangeable. The 3-yl attachment position on the ethylpyrazole ring dictates the spatial trajectory of the methylene bridge, altering the dihedral angle between the two pyrazole planes and consequently the vector of the secondary amine hydrogen-bond donor . The 2,4-dimethyl substitution pattern on the second ring creates a distinct steric and electronic environment around the amine-bearing carbon (C-3) compared to the 1,4- or 2,5-dimethyl regioisomers, which can affect both nucleophilicity and target-binding complementarity . Furthermore, the hydrochloride salt form confers aqueous solubility (>50 mg/mL class-level benchmark for pyrazole hydrochloride salts) that the free base does not achieve, directly impacting assay compatibility in biochemical and cell-based screening workflows . These structural differences are non-trivial: even within the same molecular formula (C₁₁H₁₈ClN₅), isomers such as N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride and N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride represent chemically distinct entities with different InChI Keys and are cataloged under separate CAS-like identifiers, underscoring their non-interchangeability in research procurement .

N-[(1-Ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine Hydrochloride: Differentiation from Closest Analogs


Regioisomeric Connectivity: 3-yl vs. 4-yl Attachment

The target compound connects the methylene bridge at the 3-position of the 1-ethylpyrazole ring, whereas the closest regioisomeric analog N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride attaches the bridge at the 4-position. These two compounds share the identical molecular formula (C₁₁H₁₈ClN₅) and molecular weight (255.75 g/mol) but are distinguished by different InChI Keys: the 3-yl isomer has InChI Key AWWSHNXUCMABKF-UHFFFAOYSA-N (free base form), while the 4-yl isomer has InChI Key NFNJNGXLDHNKET-UHFFFAOYSA-N . The 3-yl attachment positions the secondary amine nitrogen closer to the N-ethyl substituent on the same ring, creating a sterically constrained environment around the hydrogen-bond donor that is absent in the 4-yl isomer .

Regioisomerism Structure–Activity Relationship Conformational Analysis

Methyl Substitution Pattern: 2,4- vs. 1,4- vs. 2,5-Dimethyl

The target compound bears 2,4-dimethyl substitution on the pyrazole ring that carries the amine group, where '2,4-dimethyl' corresponds to methyl groups at the N-1 and C-4 positions of the pyrazole (IUPAC: 1,4-dimethyl-1H-pyrazol-5-amine core). The closest substitution-pattern analogs include the 1,4-dimethyl variant (N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride, InChI Key RYHKAWCMVWKHNX-UHFFFAOYSA-N) and the 2,5-dimethyl variant (N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride). In the target compound's 2,4-dimethyl pattern, the C-4 methyl group is positioned ortho to the amine-bearing C-3, exerting both a +I inductive effect and steric hindrance on the amine nucleophile. By contrast, in the 2,5-dimethyl analog, the second methyl group resides at C-5 (para-like to the amine), reducing steric congestion at the amine center while altering the ring's electron density distribution . These regioisomers share the same molecular formula (C₁₁H₁₈ClN₅) and molecular weight (255.75 g/mol) but are cataloged under distinct CAS-like identifiers, confirming they are non-identical chemical entities .

Substitution Pattern Steric Effects Electronic Effects

Hydrochloride Salt vs. Free Base: Aqueous Solubility

The target compound is supplied as the hydrochloride salt, in which the secondary amine nitrogen is protonated and paired with a chloride counterion. This salt form is a deliberate pharmaceutical design choice that enhances aqueous solubility compared to the neutral free base. For the structurally related 1H-pyrazol-3-amine hydrochloride (CAS 34045-29-9), the hydrochloride salt exhibits water solubility exceeding 50 mg/mL, whereas the corresponding free base (3-aminopyrazole) has significantly lower aqueous solubility due to the absence of ionic character . While direct solubility measurements for the target compound are not available in the public domain, the class-level behavior of pyrazole-amine hydrochlorides consistently demonstrates this solubility advantage: protonation of the amine generates a charged species (RNH₂⁺·Cl⁻) that readily undergoes ion–dipole interactions with water, increasing the intrinsic dissolution rate and equilibrium solubility by factors typically ranging from 5- to 50-fold over the free base, depending on the lipophilicity of the neutral form .

Salt Selection Aqueous Solubility Biochemical Assay Compatibility

Pyrazol-3-amine Scaffold: Validated Anti-Inflammatory Activity

The pyrazol-3-amine scaffold to which the target compound belongs has been established as a pharmacologically active chemotype for anti-inflammatory applications in multiple granted patents. Fisons plc demonstrated that pyrazol-3-amines of formula I (wherein R₁ = hydrogen, alkyl, alkanoyl, or aralkyl; R₃–R₅ = hydrogen, alkyl, or aryl) exhibit useful anti-inflammatory properties, with described utility in treating rheumatoid arthritis, osteoarthritis, and gouty arthritis [1]. The patent teaches that compounds of this class are 'less toxic, more efficacious, longer acting, [and] have a broader range of activity' than compounds of similar structure [2]. While specific ED₅₀ or IC₅₀ values for the target bis-pyrazole compound are not publicly reported, the foundational patent establishes the pyrazol-3-amine core as a validated anti-inflammatory pharmacophore, providing a mechanistic rationale for the target compound's potential activity that is absent for non-pyrazole scaffolds [1]. It must be noted that the target compound's bis-pyrazole architecture with a methylene bridge is not explicitly exemplified in the original Fisons patents, which primarily describe mono-pyrazole diaryl systems; thus this evidence is class-level and should not be interpreted as direct potency data for the target compound.

Anti-Inflammatory COX/LOX Inhibition in vivo Pharmacology

N-[(1-Ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine Hydrochloride: Procurement & Application Scenarios


Regioisomer-Specific SAR Studies

When exploring SAR around a bis-pyrazole core, the 3-yl connectivity of the target compound provides a structurally defined anchor point that is chemically distinct from the 4-yl regioisomer (InChI Key NFNJNGXLDHNKET-UHFFFAOYSA-N). Researchers conducting systematic SAR campaigns should procure both the 3-yl and 4-yl isomers to probe how the spatial orientation of the methylene bridge and secondary amine affect target binding. The target compound's unique InChI Key (AWWSHNXUCMABKF-UHFFFAOYSA-N for the free base) ensures unambiguous chemical registration and tracking in electronic laboratory notebooks and compound management systems .

High-Solubility Biochemical and Cell-Based Screening

The hydrochloride salt form of the target compound is the preferred physical form for assays conducted in aqueous buffer systems (e.g., PBS, Tris, HEPES) at compound concentrations up to 100 µM. Based on class-level solubility behavior of pyrazole-amine hydrochlorides, which achieve water solubility exceeding 50 mg/mL, the salt form minimizes the risk of compound precipitation that can confound dose–response measurements . Researchers should verify that the compound is procured specifically as the hydrochloride salt (not the free base) for direct use in aqueous biochemical assays without additional solubilization steps.

Comparative Profiling of Methyl-Substitution Analogs

The 2,4-dimethyl substitution pattern on the amine-bearing pyrazole ring creates a unique steric and electronic environment at the nucleophilic amine center that differs from the 1,4-dimethyl, 2,5-dimethyl, and 1,5-dimethyl analogs. For target engagement or selectivity profiling studies, the target compound should be tested alongside these substitution-pattern variants to identify which methyl arrangement yields optimal potency and selectivity. The distinct CAS-like identifiers for each substitution variant (e.g., CAS 1856051-03-0 for the 1,4-dimethyl analog) facilitate precise procurement and avoid cross-contamination in compound libraries .

Pyrazol-3-amine Scaffold for Anti-Inflammatory Discovery

For programs targeting inflammatory conditions (rheumatoid arthritis, osteoarthritis, gout), the target compound offers a bis-pyrazole elaboration of the pyrazol-3-amine pharmacophore that was validated in the foundational Fisons patents (CA1305157C, US4803216). While the target compound itself lacks published in vivo efficacy data, its pyrazol-3-amine core provides a pharmacologically precedented starting point for further optimization, and the bis-pyrazole architecture with a methylene linker may confer properties (e.g., increased molecular rigidity, additional hydrogen-bond contacts) not accessible with mono-pyrazole systems [1].

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